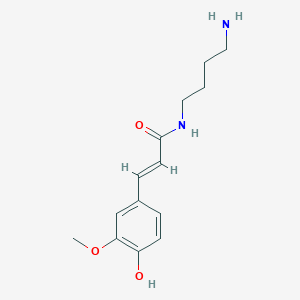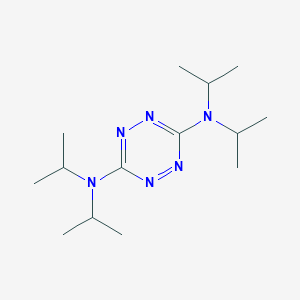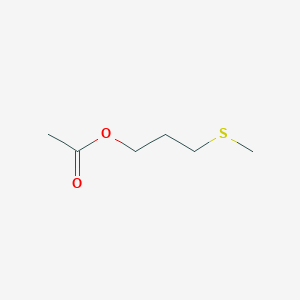
3-(甲硫基)丙酸甲酯
描述
3-(Methylthio)propyl acetate, also known as 3-MTPA, is a compound that can be synthesized from methionine through the Ehrlich pathway in yeasts. This pathway involves transamination, decarboxylation, and reduction, leading to the formation of methionol, which can then be converted to 3-MTPA by alcohol acetyl transferase . The compound is used in the production of savory aroma compositions, such as meat, potato, and cheese flavorings, due to its characteristic odor .
Synthesis Analysis
The synthesis of 3-MTPA has been achieved using Saccharomyces cerevisiae, which can convert amino acids to flavor alcohols. By optimizing the glucose feeding regime and overexpressing the alcohol acetyl transferase gene ATF1, high concentrations of 3-MTPA were produced . Additionally, 3-Methylthiopropionaldehyde diethyl acetal, a related compound, was synthesized from 3-methylthiopropional with ethanol and triethyl orthoformate, with the reaction mechanism speculated based on various analytical techniques .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 3-MTPA, they do discuss the structures of related compounds. For instance, the molecular and solid-state structures of a thiazolidin-5-ylidene acetate were determined using X-ray diffraction and NMR techniques . Similarly, the structure of a methyl isoxazolidin acetate was characterized by XRD, FT-IR, UV-VIS, and NMR, with theoretical calculations providing insights into the chemical activities and properties .
Chemical Reactions Analysis
The production of 3-MTPA involves the Ehrlich pathway, where methionol is further derivatized to 3-MTPA by alcohol acetyl transferase . The synthesis of related compounds involves various reactions, such as the cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene and the Paal-Knorr cyclization reaction to form furans, pyrroles, and thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-MTPA are not directly discussed in the provided papers. However, the properties of related compounds have been studied. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed for the analysis of primary amines, with its fluorescent derivatives showing good stability in acidic and basic solutions . Theoretical investigations of other compounds have provided insights into spectroscopic, electronic, and thermodynamic properties, which could be analogous to those of 3-MTPA .
科学研究应用
食品中的香气特征
Sakamoto 等人(2002 年)分析了甜瓜芳香挥发物中的含硫化合物,将 3-(甲硫基)丙酸甲酯鉴定为一种重要的化合物,具有甜美的草味,有助于“雅美人”甜瓜的草味香气 (Sakamoto 等人,2002)。
食品化学和微生物合成
在食品化学领域,Du 等人(2021 年)描述了使用合成微生物群落来提高 3-(甲硫基)-1-丙醇(3-(甲硫基)丙酸甲酯的相关化合物)的含量,以改善中国白酒白酒的风味品质 (Du 等人,2021)。同样,Etschmann 等人(2008 年)利用酿酒酵母生产 3-(甲硫基)-丙酸甲酯 (3-MTPA),突出了其在肉类、马铃薯和奶酪调味品等咸味香气成分中的用途 (Etschmann 等人,2008)。
化学合成与转化
Yin 等人(2008 年)描述了一种合成 3-甲硫基取代化合物(包括与 3-(甲硫基)丙酸甲酯相关的衍生物)的新方法,展示了其在有机化学中的重要性 (Yin 等人,2008)。
环境和大气研究
Cuevas 等人(2005 年)探讨了各种乙酸酯(包括结构相关的化合物正丙酸乙酯)的气相反应动力学,提供了对大气化学和环境影响的见解 (Cuevas 等人,2005)。
医学和生物应用
Mochalski 等人(2013 年)研究了人肝细胞癌细胞 (HepG2) 释放和吸收的挥发性有机化合物(包括正丙酸乙酯),表明在医学诊断和理解细胞代谢中具有潜在应用 (Mochalski 等人,2013)。
作用机制
Target of Action
3-(Methylthio)propyl acetate is a compound with a wide range of applications, particularly in the fragrance industry . .
Mode of Action
It is known to be an acetate ester obtained by the formal condensation of the hydroxy group of 3-(methylsulfanyl)propan-1-ol with acetic acid . It is functionally related to 3-methylthiopropanol .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (148223), density (1041 g/cm3), boiling point (96°C/14mmHg), and vapor pressure (0247mmHg at 25°C) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
It is known to be used in the fragrance industry, suggesting that it may interact with olfactory receptors to produce a scent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methylthio)propyl acetate. For instance, its volatility may be affected by temperature, which could influence its scent profile. Additionally, safety precautions indicate that it should be kept away from heat, hot surfaces, open flames, and sparks .
安全和危害
属性
IUPAC Name |
3-methylsulfanylpropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQTNIAYMRVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168087 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with fatty, estery odour | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohol and oils | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.036-1.044 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-(Methylthio)propyl acetate | |
CAS RN |
16630-55-0 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)PROPYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN6YR3CJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of aroma is 3-(Methylthio)propyl acetate associated with?
A: 3-(Methylthio)propyl acetate is often described as having a sweet, grassy, or cucumber-like aroma. [, ] It plays a significant role in the overall aroma profile of muskmelon 'Miyabi' and likely contributes to the characteristic aroma of other fruits and fermented products. [, ]
Q2: How does the concentration of 3-(Methylthio)propyl acetate change during food processing?
A: Research shows that 3-(Methylthio)propyl acetate levels can fluctuate during food processing. For instance, in whisky production, the compound decreases rapidly during aging and disappears within three years. [] This suggests that processing techniques can impact the final aroma profile of food and beverages by influencing the concentration of volatile sulfur compounds like 3-(Methylthio)propyl acetate.
Q3: Can you elaborate on the analytical methods used to detect and quantify 3-(Methylthio)propyl acetate in food samples?
A3: Several analytical techniques have been employed to study 3-(Methylthio)propyl acetate in various samples. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratio, enabling both qualitative and quantitative analysis. [, , , , , , ]
- Gas chromatography-olfactometry (GC-O): This method couples gas chromatography with a human assessor, who sniffs the eluting compounds and provides information about their odor characteristics and intensity. [, ]
- Solid-phase microextraction (SPME): This technique involves the extraction of volatile compounds from a sample onto a coated fiber, followed by analysis using gas chromatography. SPME is known for its simplicity, sensitivity, and ability to analyze a wide range of analytes. [, , ]
- Flame photometric detector (FPD): This detector is specifically sensitive to sulfur-containing compounds and is often used in conjunction with gas chromatography to quantify these compounds in complex mixtures. []
Q4: Are there any studies comparing the effectiveness of different extraction methods for 3-(Methylthio)propyl acetate?
A: Yes, a study comparing solid-phase microextraction (SPME) and liquid-liquid continuous extraction (LLCE) for analyzing volatile flavor compounds in crab-like flavorants found that SPME was more effective in detecting 3-(Methylthio)propyl acetate and other volatile components. [] Another study on melon aroma analysis found that the Porapak Q column concentration method (PQM) was superior to direct headspace sampling (DHSM) and simultaneous distillation extraction (SDEM) in quantifying a wider range of volatile compounds, including 3-(Methylthio)propyl acetate. [] These findings highlight the importance of choosing an appropriate extraction method based on the target analyte and sample matrix.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



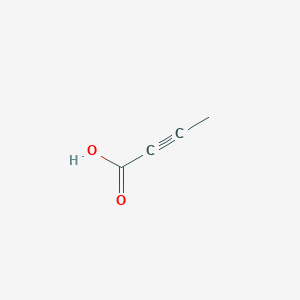

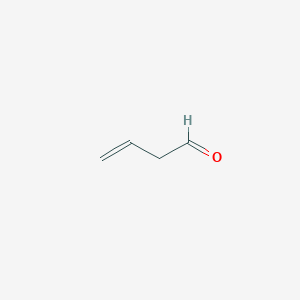
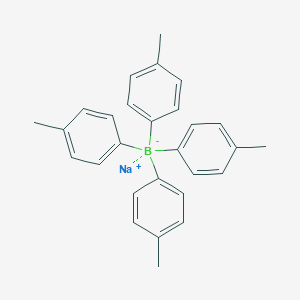
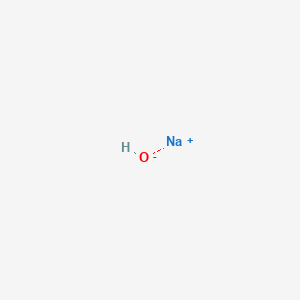
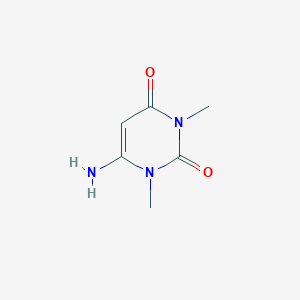
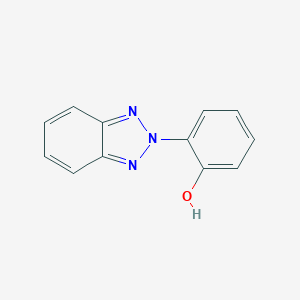

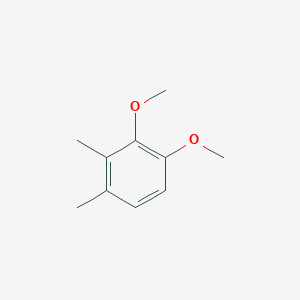
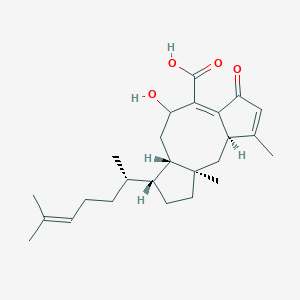
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)

